Product packaging for 1H-Indole-1-ethanamine, 4-bromo-(Cat. No.:CAS No. 1158552-88-5)

1H-Indole-1-ethanamine, 4-bromo-

Cat. No.: B2639521
CAS No.: 1158552-88-5
M. Wt: 239.116
InChI Key: BUGXKILNEZQGPX-UHFFFAOYSA-N
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Description

Contextualization of Indole (B1671886) Derivatives in Contemporary Chemical Research

Indole derivatives are a cornerstone of modern drug discovery and development, with a remarkable breadth of therapeutic applications. chemsrc.comchemsrc.com Their prevalence in nature, as seen in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin, has long inspired chemists to explore their synthetic analogues. chemsrc.com This exploration has led to the development of a multitude of indole-based drugs with diverse pharmacological activities, including anti-inflammatory agents like indomethacin, and anti-cancer drugs such as vinca (B1221190) alkaloids. chemsrc.comacs.org

Contemporary research continues to uncover new frontiers for indole derivatives. They are being actively investigated for their potential in treating a wide array of conditions, including neurodegenerative diseases, metabolic disorders, and various types of cancer. chemsrc.comchemsrc.comacs.org The development of novel synthetic methodologies, such as more efficient and environmentally friendly "green chemistry" approaches, has further fueled the exploration of new indole-containing compounds. acs.orgnih.gov The ability of the indole scaffold to be readily functionalized allows for the fine-tuning of its biological activity, making it a highly attractive target for medicinal chemists. acs.org

Rationale for Dedicated Academic Investigation of 1H-Indole-1-ethanamine, 4-bromo-

While the broader family of indole derivatives has been extensively studied, 1H-Indole-1-ethanamine, 4-bromo- remains a compound with limited specific research in the public domain. However, a compelling rationale for its dedicated academic investigation can be constructed based on its unique structural features and the known activities of related compounds.

The presence of a bromine atom at the 4-position of the indole ring is of particular interest. Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The position of the bromine atom can significantly influence the electronic nature of the indole ring, potentially affecting its interactions with biological targets. acs.org Research on other bromoindoles has demonstrated a wide range of biological activities, highlighting the potential of this structural motif. acs.org

Furthermore, the ethanamine substituent at the N1-position of the indole ring distinguishes it from the more commonly studied tryptamines, where the ethanamine side chain is located at the C3-position. This difference in connectivity would lead to a distinct three-dimensional structure and electronic distribution, likely resulting in a unique biological activity profile. The synthesis of N1-substituted indoles is a well-established area of research, providing a clear pathway for accessing this compound for further study. nih.gov

The combination of these structural features—the 4-bromo substitution and the N1-ethanamine side chain—suggests that 1H-Indole-1-ethanamine, 4-bromo- could interact with biological targets in a novel manner compared to its more studied isomers. Its structural similarity to other neuroactive compounds warrants investigation into its potential effects on the central nervous system. Therefore, dedicated academic investigation is justified to synthesize, characterize, and evaluate the biological properties of this compound, potentially uncovering new leads for drug discovery or novel tools for chemical biology.

Compound Data

Compound Name
1H-Indole-1-ethanamine, 4-bromo-
Serotonin
Melatonin
Indomethacin
Vinca alkaloids

Table 1: Chemical Data for 1H-Indole-1-ethanamine, 4-bromo-

Identifier Value Source
CAS Number 1158552-88-5 chemsrc.com
Molecular Formula C₁₀H₁₁BrN₂ chemsrc.com
Molecular Weight 239.11 g/mol chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrN2 B2639521 1H-Indole-1-ethanamine, 4-bromo- CAS No. 1158552-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromoindol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGXKILNEZQGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCN)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Elucidation and Analytical Methodologies in Research on 1h Indole 1 Ethanamine, 4 Bromo

High-Resolution Spectroscopic Techniques for Complex Structure Assignment

Spectroscopic methods are fundamental in elucidating the intricate structure of "1H-Indole-1-ethanamine, 4-bromo-." Each technique offers unique insights into the molecule's composition and connectivity.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HSQC, HMBC) for Definitive Structural Characterization

Multi-dimensional NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, confirming the precise substitution pattern of the indole (B1671886) ring and the ethanamine side chain. researchgate.netnih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) H-C correlations. These correlations are crucial for establishing the connectivity between the ethylamine (B1201723) side chain and the indole core at the C3 position, and for confirming the placement of the bromine atom at the C4 position. researchgate.net The chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, further corroborating the assigned structure. rsc.orgnih.gov

Table 1: Representative NMR Data for Tryptamine (B22526) Derivatives

Technique Nucleus Key Correlations/Chemical Shifts Reference
¹H NMR Proton Aromatic protons on the indole ring, ethylamine side chain protons rsc.orgnih.gov
¹³C NMR Carbon Indole ring carbons, ethylamine side chain carbons rsc.orgnih.gov
HSQC ¹H-¹³C Direct correlation of protons to their attached carbons researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of "1H-Indole-1-ethanamine, 4-bromo-" with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, confirming the presence of bromine and nitrogen atoms. rsc.org The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) further validates the presence of a single bromine atom in the molecule. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), reveals characteristic fragmentation patterns for tryptamine derivatives, such as the formation of an iminium ion from the cleavage of the ethylamine side chain. psu.edu This fragmentation provides additional structural confirmation.

Table 2: HRMS Data for a Brominated Tryptamine Derivative

Parameter Value Significance Reference
Molecular Formula C₁₀H₁₁BrN₂ Confirmed by exact mass np-mrd.org
Calculated m/z [M+H]⁺ Provides theoretical mass uni.lu
Measured m/z [M+H]⁺ Experimental mass confirms formula uni.lu

| Isotopic Pattern | ~1:1 ratio for M and M+2 | Characteristic of a single bromine atom | |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of "1H-Indole-1-ethanamine, 4-bromo-." nih.gov These methods probe the vibrational modes of the molecule, offering information about the presence of specific functional groups. nih.govnsf.gov Key vibrational bands include the N-H stretching of the indole and the amine group, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the indole ring. nih.gov The presence and position of these bands can confirm the integrity of the indole and ethanamine moieties. Raman spectroscopy can be particularly useful for identifying and quantifying the compound in various matrices. mdpi.comnih.gov

Table 3: Key Vibrational Frequencies for Tryptamine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Indole N-H Stretch 3400-3500 nih.gov
Amine N-H Stretch 3300-3400 nih.gov
Aromatic C-H Stretch 3000-3100 nih.gov
Aliphatic C-H Stretch 2850-2960 nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interactions in Crystalline Forms

The crystal structure of tryptamine derivatives reveals how individual molecules pack together in the solid state. nih.gov This packing is governed by a variety of intermolecular interactions, including hydrogen bonding and van der Waals forces. nih.govmdpi.com In the case of "1H-Indole-1-ethanamine, 4-bromo-," N-H···N hydrogen bonds involving the indole nitrogen and the primary amine of the ethylamine side chain are likely to be significant structure-directing interactions. nih.gov The bromine atom can also participate in halogen bonding or other non-covalent interactions, further influencing the crystal packing. researchgate.net The analysis of these interactions is crucial for understanding the physical properties of the crystalline solid. nih.govnih.gov

Conformation and Torsional Angles Analysis of the Indole and Ethanamine Moieties

X-ray crystallography allows for a detailed analysis of the conformation of the flexible ethylamine side chain relative to the rigid indole ring system. nsf.govnih.gov This is defined by a set of torsional angles that describe the rotation around the single bonds of the side chain. The conformation observed in the crystal structure is typically the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. nih.gov For tryptamine and its derivatives, both folded and extended conformations of the side chain have been observed in different crystal structures. nih.gov The specific conformation adopted by "1H-Indole-1-ethanamine, 4-bromo-" will depend on the interplay of intramolecular and intermolecular forces within the crystal lattice. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
1H-Indole-1-ethanamine, 4-bromo-
Tryptamine
5,6-dibromo-N-chloromethyl-N,N-dimethyltryptammonium
6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indole-3-carbaldehyde
N-(2-[6-bromo-2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl]ethyl)-N-methylmethanesulfonamide
deformylflustrabromine
flustrabromine
(3aR,8aS)-6-bromo-3a-[(2E)-3,7-dimethyl-2,6-octadienyl]-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]-indol-7-ol
flustramine C
dihydroflustramine C
flustramine A
flustramine D
flustraminol A
4,6-bis(4-methylpent-3-en-1-yl)-6-methylcyclohexa-1,3-diene-carbaldehyde
4-Bromo-1-methyl-1H-indole-3-carbaldehyde
4-bromo-1H-indole-3-carbaldehyde
methyl iodide
(Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole
pentane-2,4-dione
5-bromoindol-3-yl-substituted tetrahydroazepine
6-bromo-1H-indole
4-methoxybenzyl bromide
tert-butyl (2-hydroxy-2-(1-(4-methoxybenzyl)-1H-indol-3-yl)ethyl)carbamate
MeONH2•HCl
tert-butyl (2-(1H-indol-3-yl) ethyl) carbamate
(Boc)2O
4-Bromo-3,5-dimethoxyamphetamine
1,8-DHAQ
1,4-DHAQ
p-nitroaniline
l-asparagine monohydrate
Boc-Gln-d-Iva-Hyp-Ala-Phol
4-bromo-1-ethyl-1h-indole
5-bromo-N,N-dimethyltryptamine
5,6-dibromo-DMT
5-fluoro-DMT
5-chloro-DMT
4-Phosphoryloxy-N,N-dimethyltryptamine
4-Hydroxy-N,N-dimethyltryptamine
5-methoxy-N,N-diisopropyltryptamine
5-methoxy-N,N-diallyltryptamine
dimethyltryptamine
2-(6-bromo-1h-indol-3-yl)ethanamine
Indole
4-bromoaniline
4-bromo-1-methyl-1H-indole
5-bromoindole

Chromatographic and Separation Science for Purity Assessment and Reaction Monitoring

In the research and synthesis of 1H-Indole-1-ethanamine, 4-bromo-, rigorous analytical methodologies are essential for confirming the identity, purity, and concentration of the target compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental tools for these analytical challenges.

Advanced Liquid Chromatography (HPLC, UHPLC) for Purity and Quantitative Analysis

HPLC and UHPLC are cornerstone techniques for the analysis of synthetic tryptamines like 1H-Indole-1-ethanamine, 4-bromo-. They are prized for their high resolution, reproducibility, and non-destructive nature, which allows for the analysis of thermally sensitive molecules. proquest.com These methods are routinely employed to separate the target compound from impurities, starting materials, and by-products, thereby enabling accurate purity assessment and quantitative analysis.

Research Findings:

Researchers have developed various HPLC methods for the separation of a wide spectrum of tryptamines. japsonline.com Reversed-phase (RP) chromatography is the most common approach, utilizing columns such as C18 or biphenyl. proquest.comsielc.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or triethylammonium (B8662869) acetate (B1210297) (TEAA)) and an organic solvent like acetonitrile (B52724) or methanol. japsonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of compounds with varying polarities. proquest.com For instance, a study on 17 different tryptamines demonstrated successful separation using a mobile phase of 0.1% TEAA buffer (pH 2.5), methanol, and acetonitrile (70:10:20), with retention times ranging from 2 to 19 minutes. japsonline.com

For quantitative analysis, especially at low concentrations in complex matrices, HPLC or UHPLC is coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This combination offers exceptional sensitivity and selectivity. The analysis often employs electrospray ionization (ESI) in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for the analyte and an internal standard. nih.gov This allows for the precise quantification of the target compound, with linearity achievable in the nanogram per milliliter (ng/mL) range. nih.govnih.gov The development of such methods involves rigorous validation, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.commdpi.com

Table 1: Illustrative HPLC/UHPLC Parameters for Tryptamine Analysis

Parameter HPLC Method Example japsonline.com UHPLC-PDA/QDa Method Example proquest.com LC-MS/MS Method Example nih.gov
Column LiChrospher® 100 RP-18e (250 mm x 4 mm) Raptor® Biphenyl 5-µm (100 mm x 3 mm) Acquity UPLC BEH C18
Mobile Phase A 0.1% TEAA (pH 2.5) 0.1% TFA in water 0.1% Formic Acid in Water
Mobile Phase B Methanol : Acetonitrile (10:20) 0.1% TFA in 2:1 Acetonitrile:Methanol Acetonitrile
Flow Rate 1.0 mL/min 0.4 mL/min 0.4 mL/min
Detection UV at 280 nm Photodiode Array (PDA) & QDa Mass Detector Tandem Mass Spectrometry (MS/MS)
Temperature 35°C 35°C 30°C

| Application | Purity and simultaneous separation of multiple tryptamines. | Purity, potency, and identification of tryptamines and adulterants. | Quantitative analysis of tryptamines and metabolites in plasma. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates and Reaction Progression

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of 1H-Indole-1-ethanamine, 4-bromo-, GC-MS is particularly useful for identifying volatile intermediates and monitoring the progress of a chemical reaction to completion. rsc.org It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Research Findings:

GC-MS analysis is frequently used to confirm the identity of synthetic tryptamines. japsonline.comresearchgate.net Samples are typically analyzed on a capillary column, such as a common 30 m HP-5MS column, which has a non-polar stationary phase. japsonline.comresearchgate.net The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum that serves as a molecular fingerprint, allowing for structural elucidation and confirmation. hmdb.ca

A key application of GC-MS in synthetic chemistry is monitoring the conversion of reactants to products. For example, in the synthesis of related 4-halo-1H-indoles, GC-MS was used to track the cyclization reaction until it was complete. rsc.org This real-time or near-real-time analysis allows chemists to optimize reaction conditions such as temperature and time, ensuring high yield and purity of the final product. The technique is also adept at identifying volatile impurities or by-products that might be present in the crude reaction mixture. mdpi.com For certain tryptamines, derivatization (e.g., with a silylating agent like TMS) may be necessary prior to GC-MS analysis to increase their volatility and thermal stability, which can improve chromatographic peak shape and provide clearer mass spectra for identification. researchgate.net

Table 2: Applications of GC-MS in the Analysis of Tryptamines and Synthetic Intermediates

Parameter Identity Check of Synthetic Tryptamines japsonline.com Reaction Monitoring for Halo-Indoles rsc.org Detection of Volatile Compounds mdpi.com
Column HP-5MS (30 m) Not specified, but typically a non-polar capillary column J&W DB-WAX (30 m × 0.25 mm × 0.25 µm)
Ionization Mode Electron Ionization (EI) Electron Ionization (EI) Electron Ionization (EI)
Key Application Verification of the identity and purity of purchased synthetic tryptamines. Monitoring the completion of cyclization reactions in the synthesis of indole derivatives. Identification of specific volatile organic compounds from a sample matrix.
Sample Preparation Dilution in a suitable solvent (e.g., methanol). Direct sampling from the reaction mixture, followed by dilution. Headspace solid-phase microextraction (HS-SPME).

| Significance | Provides definitive structural information based on fragmentation patterns. | Allows for optimization of reaction conditions and ensures complete conversion of starting materials. | Enables the characterization of the volatile profile, which can be useful for identifying intermediates or specific markers. |

Computational Chemistry and Theoretical Characterization of 1h Indole 1 Ethanamine, 4 Bromo

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system, providing a detailed view of the molecule's dynamic behavior.

The conformation of a flexible molecule like 1H-Indole-1-ethanamine, 4-bromo- can be significantly influenced by its environment. The ethylamine (B1201723) side chain can rotate around several single bonds, leading to multiple possible conformers. MD simulations can model the molecule in different solvent environments (e.g., water, methanol, or a non-polar solvent) to observe how solvent interactions affect the preferred shape of the molecule. nih.gov Polar solvents might stabilize conformers where the amine group can form hydrogen bonds, while non-polar solvents might favor more compact structures. Tautomerism, while less common for the core indole (B1671886) structure under normal conditions, could also be investigated if specific pH conditions or enzymatic environments were being modeled.

A molecule is not static but constantly samples different shapes or conformers. MD simulations can map out the "conformational landscape," identifying the most stable, low-energy conformers and the pathways for transitioning between them. nih.govresearchgate.net By using advanced techniques like metadynamics or umbrella sampling, it is possible to calculate the free energy barriers between different conformational states. This information is critical for understanding how the molecule might change its shape to interact with a biological target, such as a receptor binding pocket. For 1H-Indole-1-ethanamine, 4-bromo-, this would involve determining the energy required to rotate the bonds of the ethylamine side chain and understanding which orientations are most energetically favorable.

Analysis of Intermolecular Interactions

The spatial arrangement of molecules in a crystal lattice and their interactions in biological systems are governed by a delicate balance of attractive and repulsive forces. For 1H-Indole-1-ethanamine, 4-bromo-, the presence of a bromine substituent, an indole ring, and an aminoethyl side chain gives rise to a rich variety of intermolecular interactions.

The bromine atom at the 4-position of the indole ring is a key player in directing supramolecular assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the C-Br bond.

Halogen Bond Parameters (Theoretical) Description
Donor Bromine atom of the 4-bromo-indole moiety
Acceptor Oxygen, Nitrogen, π-systems
Interaction Geometry Typically linear (C-Br···Acceptor angle ≈ 180°)
Interaction Energy Estimated to be in the range of 2-10 kcal/mol

This table presents theoretical parameters for halogen bonding involving the 4-bromo moiety, based on general principles and data from related bromo-aromatic compounds.

Hydrogen bonding is a predominant intermolecular force that significantly influences the structure and properties of tryptamine (B22526) derivatives. 1H-Indole-1-ethanamine, 4-bromo- possesses two key hydrogen bond donor sites: the indole N-H group and the primary amine (-NH2) of the ethanamine side chain. These groups can participate in extensive hydrogen bonding networks, leading to the formation of dimeric or polymeric assemblies. nih.govthieme-connect.deacs.org

The indole N-H can act as a hydrogen bond donor to an acceptor atom, such as the nitrogen of the amine group of a neighboring molecule or other Lewis basic sites. Similarly, the primary amine can donate two hydrogen atoms to form hydrogen bonds. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks, which are fundamental to the stability of the crystal lattice. mdpi.com In some cases, charge-assisted hydrogen bonds can form, further strengthening the intermolecular connections. mdpi.com

Potential Hydrogen Bond Interactions Donor Acceptor Resulting Assembly
Interaction 1 Indole N-HAmine NitrogenDimer or Chain
Interaction 2 Amine N-HIndole Nitrogen (of another molecule)Network
Interaction 3 Amine N-HBromine Atom (weak)Inter-chain linkage

This table illustrates potential hydrogen bonding scenarios in the solid state of 1H-Indole-1-ethanamine, 4-bromo-, leading to various supramolecular assemblies.

The planar indole ring of 1H-Indole-1-ethanamine, 4-bromo- is susceptible to π-stacking interactions, which are non-covalent interactions between aromatic rings. wikipedia.org These interactions are crucial for the organization of aromatic molecules in both chemical and biological systems. π-stacking can occur in several geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face).

In the context of 1H-Indole-1-ethanamine, 4-bromo-, parallel-displaced stacking is often favored over a direct face-to-face arrangement to minimize electrostatic repulsion. chemrxiv.org The presence of the electron-withdrawing bromine atom can influence the quadrupole moment of the indole ring, potentially affecting the preferred stacking geometry and interaction energy. rsc.org These stacking interactions contribute significantly to the cohesive energy of the crystal and can play a role in the binding of the molecule to aromatic residues in protein binding pockets. nih.govnih.gov

Type of π-Stacking Geometric Arrangement Energetic Contribution
Parallel-Displaced Aromatic rings are stacked in a staggered conformation.Favorable, minimizes repulsion.
Face-to-Face Aromatic rings are directly superimposed.Generally less favorable due to electrostatic repulsion.
T-shaped (Edge-to-Face) The edge of one aromatic ring interacts with the face of another.Contributes to overall stability.

This table summarizes the common types of π-stacking interactions and their general characteristics, which are applicable to the indole moiety of the subject compound.

Molecular Interaction Mechanisms and Structure Function Hypotheses of 1h Indole 1 Ethanamine, 4 Bromo

Investigating Binding Modes with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

Detailed, publicly available scientific literature specifically investigating the binding modes of 1H-Indole-1-ethanamine, 4-bromo- with biological macromolecules is limited. General principles of molecular interactions suggest that as a substituted indole-ethanamine, its binding would likely involve a combination of hydrophobic and electrostatic interactions. The indole (B1671886) ring system can participate in π-π stacking with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. The ethylamine (B1201723) side chain offers a potential site for hydrogen bonding and ionic interactions with polar or charged residues. The bromine atom at the 4-position of the indole ring is expected to influence the molecule's electronic properties and could participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.

Molecular Docking and Scoring Function Development for Interaction Prediction

Specific molecular docking studies and the development of tailored scoring functions for 1H-Indole-1-ethanamine, 4-bromo- have not been extensively reported in peer-reviewed literature. In general, molecular docking simulations for similar small molecules involve computational algorithms that predict the preferred orientation of the ligand when bound to a receptor. These predictions are evaluated using scoring functions that estimate the binding affinity. For a compound like 1H-Indole-1-ethanamine, 4-bromo-, a standard docking protocol would likely involve preparing the 3D structure of the ligand and the target protein, defining a binding site, and then using software like AutoDock or Glide to generate and rank potential binding poses. The development of a specific scoring function would require experimental binding data for a series of related compounds to train and validate the function's predictive accuracy.

Analysis of Allosteric and Orthosteric Binding Site Interactions

There is a lack of specific studies analyzing the allosteric and orthosteric binding site interactions of 1H-Indole-1-ethanamine, 4-bromo-. Orthosteric binding would involve the compound directly competing with the endogenous ligand at the primary binding site of a receptor or the active site of an enzyme. Allosteric binding, in contrast, would involve the compound binding to a different site on the macromolecule, inducing a conformational change that modulates the activity of the orthosteric site. Given its structural similarity to known neuromodulators, it could be hypothesized to interact with the orthosteric sites of certain receptors. However, without experimental evidence, the potential for allosteric modulation remains purely speculative.

Mechanistic Probes of Biochemical Pathways

Theoretical and In Vitro Mechanistic Studies on Enzyme Activity Modulation (e.g., Inhibition of Specific Isozymes)

No specific theoretical or in vitro studies on the enzyme activity modulation by 1H-Indole-1-ethanamine, 4-bromo- have been found in the scientific literature. Theoretical studies would involve quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction mechanism of an enzyme in the presence and absence of the compound. In vitro studies would involve biochemical assays to measure the compound's effect on the catalytic rate of a specific enzyme or isozyme, allowing for the determination of inhibitory constants like IC50 or Ki.

Receptor-Ligand Binding Kinetics and Thermodynamics from a Mechanistic Perspective

There is no available data from studies on the receptor-ligand binding kinetics and thermodynamics of 1H-Indole-1-ethanamine, 4-bromo-. Such investigations would utilize techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the association (k_on) and dissociation (k_off) rate constants, as well as the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). This information would provide a deeper understanding of the mechanism of binding, distinguishing between enthalpy-driven and entropy-driven interactions.

Structure-Activity Relationship (SAR) Derivation at the Molecular Level for Bromoindole Ethanamine Derivatives

The structure-activity relationship (SAR) of bromoindole ethanamine derivatives, particularly focusing on 1H-Indole-1-ethanamine, 4-bromo-, provides a compelling case study into how subtle molecular modifications can significantly influence biological activity. The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. researchgate.net The addition of a bromine atom to this scaffold, and the position of that addition, introduces specific electronic and steric effects that modulate interactions with biological targets.

Impact of Substituent Position and Electronic Nature on Interaction Profiles

The position and electronic nature of substituents on the indole ring are critical determinants of a molecule's interaction profile with protein targets. The bromine atom at the 4-position of 1H-indole-1-ethanamine introduces distinct properties compared to substitutions at other positions.

The 4-position of the indole ring is considered unique in its ability to influence the electronic properties of the entire chromophore. nih.gov Research on various 4-substituted indoles has shown that the local electronic density at this position can have a more pronounced effect on the electronic transition dipole moments compared to other positions. nih.gov As an electron-withdrawing group (EWG), the bromine atom at C4 is expected to decrease the electron density of the indole ring. chemrxiv.org This alteration in the electronic landscape can influence several types of non-covalent interactions that govern ligand-receptor binding:

Hydrogen Bonding: The electronegativity of the bromine atom can indirectly affect the hydrogen-bonding capability of the indole N-H group. By withdrawing electron density, it can make the N-H proton more acidic, potentially strengthening its interaction as a hydrogen bond donor.

π-Stacking and Cation-π Interactions: The electron-deficient nature of the 4-bromoindole (B15604) ring can modulate its participation in π-stacking interactions with aromatic residues of a protein binding pocket. It may also alter the strength of cation-π interactions with positively charged amino acid side chains.

Halogen Bonding: The bromine atom itself can act as a halogen bond donor, a type of non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl or an amino acid side chain with lone pairs (e.g., serine, threonine, aspartate, glutamate).

Studies on substituted tryptamines have demonstrated that substitutions at the 4-position can lead to high affinity and selectivity for certain receptors, such as the 5-HT₂A receptor. researchgate.netnih.gov While direct comparative data for 4-bromo-1H-indole-1-ethanamine is limited, the general trend observed for 4-substituted tryptamines is that they often exhibit potent activity. nih.govacs.org For instance, 4-hydroxy-N,N-dimethyltryptamine (psilocin) and other 4-substituted analogues are potent 5-HT₂A receptor agonists. acs.org

Table 1: Impact of Substituent Position and Nature on Indole Derivatives' Activity

Substituent/ModificationPositionGeneral Effect on ActivitySupporting Findings
Electron-Withdrawing Group (EWG)4-positionModulates electronic properties, potentially enhancing binding through altered H-bonding and halogen bonding. nih.govchemrxiv.orgThe 4-position is particularly sensitive to electronic effects, influencing the indole chromophore's transition energy. nih.gov
Hydroxy (-OH) Group4-positionHigh potency at 5-HT₂A receptors. nih.govacs.org4-hydroxy tryptamines show EC₅₀ values in the low nanomolar range at 5-HT₂A receptors. acs.org
Altered Linkage of Bis-indoles5-5', 5-6', 6-5'Reduced binding affinity and antiviral activity compared to 6-6' linkage. nih.govDemonstrates the critical role of substituent positioning for maintaining molecular shape and activity. nih.gov

Conformational Flexibility and Ligand Efficiency in Molecular Recognition

The ethylamine side chain of 1H-Indole-1-ethanamine, like other tryptamines, possesses significant conformational flexibility. The rotation around the single bonds of this side chain allows the molecule to adopt various spatial arrangements, influencing how it fits into a receptor's binding pocket. The presence of the 4-bromo substituent can influence the preferred conformation by introducing steric hindrance or through non-covalent interactions that may favor a particular orientation of the side chain relative to the indole ring.

The ability of a ligand to adopt a specific, low-energy conformation that is complementary to the binding site (a "bioactive conformation") is essential for potent activity. The conformational landscape of 4-bromo-1H-indole-1-ethanamine would be a key factor in its interaction with target proteins.

Ligand Efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound on a per-atom basis. It is calculated as the binding affinity (proportional to the Gibbs free energy of binding) divided by the number of non-hydrogen atoms (heavy atoms). taylorandfrancis.com This metric helps in identifying compounds that achieve high affinity without becoming excessively large or "obese." taylorandfrancis.com

The introduction of a bromine atom to the indole-ethanamine scaffold increases the molecular weight and the heavy atom count. For this modification to be considered efficient, the gain in binding affinity due to the favorable interactions contributed by the bromine (such as halogen bonding) must be substantial enough to offset the increase in size.

Table 2: Ligand Efficiency Parameters for Hypothetical Bromoindole Ethanamine Derivatives

CompoundHeavy AtomsHypothetical Binding Affinity (Kᵢ)Hypothetical -ΔG (kcal/mol)Ligand Efficiency (LE) (-ΔG / Heavy Atoms)Notes
1H-Indole-1-ethanamine111000 nM8.180.74Baseline compound.
1H-Indole-1-ethanamine, 4-bromo-12100 nM9.540.79The bromine atom adds one heavy atom. A 10-fold increase in affinity leads to improved ligand efficiency, suggesting a favorable interaction.
1H-Indole-1-ethanamine, 4-bromo-12500 nM8.590.72A modest increase in affinity may not be sufficient to improve the ligand efficiency, indicating the added atom is not contributing optimally to binding.

This hypothetical data illustrates that the value of adding the bromine substituent is contingent on the magnitude of the resulting increase in binding affinity. An efficient substitution leads to a higher LE value, marking the compound as a promising candidate for further optimization. taylorandfrancis.com The conformational flexibility of the ethylamine side chain, in conjunction with the electronic and steric effects of the 4-bromo substituent, collectively dictates the molecule's ability to achieve a high-affinity binding mode and, consequently, a favorable ligand efficiency.

Future Research Directions and Methodological Innovations for Bromoindole Ethanamine Chemistry

Development of Green Chemistry Approaches and Sustainable Synthetic Strategies

The chemical synthesis of indole (B1671886) derivatives has historically relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. The principles of green chemistry are now guiding the development of more sustainable synthetic routes to compounds like 1H-Indole-1-ethanamine, 4-bromo-.

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and cleaner products with significantly reduced reaction times. sciforum.net Microwave-assisted synthesis of bromoindole derivatives has been shown to be efficient, for instance, in the regioselective acylation of 5-bromoindole. mdpi.com Future work will likely adapt these protocols for the synthesis of 4-bromoindole (B15604) precursors and their subsequent conversion to the target ethanamine, potentially under solvent-free conditions which further enhances the environmental friendliness of the process. organic-chemistry.org

Ionic Liquids (ILs): Known as "designer solvents," ionic liquids offer a unique reaction environment due to their negligible vapor pressure, high thermal stability, and tunable solvating power. nih.gov They have been successfully used as recyclable catalysts and solvents in various indole syntheses. mdpi.com For instance, Brønsted acid ionic liquids have proven effective in catalyzing Michael addition reactions of indoles. mdpi.com Research is anticipated to explore novel ionic liquids, potentially derived from natural sources, that can facilitate the key steps in the synthesis of 4-bromo-substituted indole ethanamines, simplifying product isolation and catalyst recycling. rsc.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. Biocatalytic methods are being developed for the synthesis of tryptamine (B22526) and its halogenated derivatives. nih.govresearchgate.net For example, enzymes like tryptophan synthase and l-amino acid decarboxylase can be engineered and employed in one-pot processes to produce functionalized tryptamines. nih.govmdpi.comfrontiersin.org Future research will focus on identifying or engineering enzymes capable of regioselectively halogenating the indole nucleus at the C4-position or enzymes that can directly construct the 4-bromo-tryptamine scaffold from precursors, representing the ultimate sustainable synthetic strategy.

Table 1: Comparison of Green Chemistry Approaches for Indole Synthesis
MethodKey AdvantagesPotential Application for 1H-Indole-1-ethanamine, 4-bromo-References
Microwave-Assisted SynthesisRapid reaction times, improved yields, solvent-free options.Synthesis of 4-bromoindole precursors and subsequent functionalization. mdpi.comnih.gov
Flow ChemistryEnhanced safety, scalability, precise process control.Integrated, multi-step synthesis from simple starting materials. mdpi.comnih.govacs.org
Ionic LiquidsRecyclable, low volatility, tunable properties.Catalyst and solvent for key cyclization or substitution steps. nih.govmdpi.comnih.gov
BiocatalysisHigh selectivity, mild aqueous conditions, biodegradable catalysts.Enzymatic synthesis of the tryptamine backbone and potential for regioselective bromination. nih.govresearchgate.netmdpi.com

Advanced Hybrid Computational-Experimental Methodologies for Predictive Design

The integration of computational chemistry with experimental synthesis and testing is revolutionizing drug discovery and materials science. For 1H-Indole-1-ethanamine, 4-bromo-, these hybrid methodologies can accelerate the design of new derivatives with tailored properties, predict their biological activities, and elucidate their mechanisms of action, thereby reducing the reliance on costly and time-consuming trial-and-error screening.

Molecular Docking and Dynamics: These computational tools are used to predict the binding affinity and orientation of a ligand within the active site of a biological target. researchgate.netd-nb.infonih.gov Molecular docking studies have been performed on various bromoindole derivatives to predict their potential as inhibitors for targets like VEGFR-2 tyrosine kinase and cyclooxygenases. researchgate.netd-nb.info Future studies will utilize these methods to screen virtual libraries of 4-bromo-1H-indole-1-ethanamine analogs against a wide array of receptors, ion channels, and enzymes. Subsequent molecular dynamics simulations can then provide insights into the stability of the ligand-protein complex and the key interactions governing binding, guiding the synthesis of compounds with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on 4-bromo-1H-indole-1-ethanamine are not yet prevalent, the principles can be readily applied. By synthesizing a focused library of analogs with systematic variations and measuring their activity, robust QSAR models can be developed. These models will enable the prediction of activity for yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties, reactivity, and spectral characteristics of molecules. nih.govnih.gov Such calculations are crucial for understanding the origins of regioselectivity in synthetic reactions, predicting the impact of the bromine substituent on the indole ring's electronics, and interpreting experimental data. nih.gov For instance, computational studies on indolynes helped to explain the regioselectivity of nucleophilic additions, a model that can be applied to predict the reactivity of 4-bromoindole intermediates. nih.gov These predictive capabilities will be instrumental in designing more efficient synthetic routes and novel molecules with desired electronic properties.

Table 2: Computational Methodologies in Bromoindole Research
MethodologyObjectiveSpecific ApplicationReferences
Molecular DockingPredict ligand-protein binding modes and affinities.Screening against therapeutic targets (e.g., kinases, GPCRs). researchgate.netd-nb.infonih.gov
Molecular DynamicsSimulate the dynamic behavior and stability of molecular complexes.Assessing the stability of predicted ligand-receptor interactions. researchgate.net
QSARCorrelate chemical structure with biological activity.Predicting the potency of new analogs to guide synthesis.N/A
Quantum Chemistry (DFT)Calculate electronic structure and predict reactivity.Understanding reaction mechanisms and predicting spectroscopic properties. nih.govnih.gov

Exploration of Novel Supramolecular Architectures Involving Halogen Bonding in Material Science Contexts

The bromine atom at the C4-position of the indole ring is not merely a steric or electronic modifier; it is a functional group capable of participating in a highly directional, non-covalent interaction known as a halogen bond. nih.govnih.gov This interaction, where the electrophilic region (σ-hole) on the bromine atom is attracted to a nucleophile, is a powerful tool for crystal engineering and the design of advanced materials. nih.govmdpi.commdpi.com

Future research will focus on harnessing the C4-Br group of 1H-Indole-1-ethanamine and related 4-bromoindoles to construct novel supramolecular assemblies. nih.gov The directionality and tunable strength of halogen bonds make them ideal for programming the self-assembly of molecules into predictable one-, two-, or three-dimensional structures like chains, layers, and porous networks. mdpi.comnih.govnih.gov

In the context of material science, these ordered architectures could lead to the development of:

Organic Semiconductors: By controlling the π-stacking and intermolecular electronic coupling of the indole rings through halogen bonding.

Porous Materials: For applications in gas storage or separation, where the size and chemical nature of the pores can be fine-tuned by the molecular design of the 4-bromoindole building block.

Luminescent Materials: Where the heavy bromine atom can enhance properties like phosphorescence, and the rigid, ordered environment of a halogen-bonded crystal can minimize non-radiative decay pathways. nih.gov

Stimuli-Responsive Materials: By incorporating the bromoindole unit into larger systems like polymers or liquid crystals, it may be possible to create materials whose properties change in response to external stimuli like light or temperature, which can modulate the strength of the halogen bonds. mdpi.com

The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding from the indole N-H and the ethanamine side chain, will be a rich area of investigation, allowing for the creation of complex and highly functional supramolecular systems. nih.govnih.gov

Designing Next-Generation Probes for Mechanistic Biochemical Interrogation and Target Identification

The unique properties of the 4-bromoindole ethanamine scaffold make it an excellent starting point for the design of sophisticated chemical probes to study biological systems. Halogenated tryptamines are valuable tools for investigating metabolic reactions and receptor interactions. nih.gov

Probes for Target Identification: The 4-bromoindole ethanamine structure can be elaborated into photoaffinity labels or clickable probes. By incorporating a photoreactive group (e.g., a diazirine) or a bioorthogonal handle (e.g., an alkyne or azide), these probes can be used to covalently label their biological targets (e.g., receptors or enzymes) upon activation. Subsequent proteomic analysis can then identify the specific proteins that the parent compound interacts with, a crucial step in understanding its mechanism of action and potential off-target effects.

Fluorescent Probes and Biosensors: The indole core is inherently fluorescent, and its photophysical properties can be modulated by substitution. The introduction of the bromine atom and further functionalization of the molecule could lead to the development of novel fluorescent probes. These probes could be designed to report on specific biological events, such as binding to a receptor or changes in the local microenvironment (e.g., polarity or pH). For example, recent work has shown that tryptamine-based sensors can be engineered to detect the activation of specific serotonin (B10506) receptors. nih.gov A 4-bromo-substituted version could offer altered photophysical or pharmacological properties, potentially leading to sensors with improved brightness, photostability, or target selectivity.

Mechanistic Probes: The bromine atom serves as a useful spectroscopic and steric handle. Its presence can alter the binding affinity and functional activity at receptors in predictable ways, allowing for detailed structure-activity relationship (SAR) studies that can map the topology of a receptor's binding pocket. nih.govpsilosybiini.info Furthermore, isotopically labeled versions of 4-bromo-1H-indole-1-ethanamine (e.g., with deuterium or tritium) can be synthesized enzymatically and used in kinetic isotope effect studies to probe the mechanisms of enzyme-catalyzed reactions, such as those mediated by monoamine oxidases. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-bromo-1H-indole-1-ethanamine?

The synthesis of brominated indole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective functionalization. For example, a related compound, 5-bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole, was synthesized using CuI as a catalyst in a PEG-400/DMF solvent system. Key steps include:

  • Dissolving the azide precursor in a PEG-400:DMF (2:1) mixture.
  • Adding CuI and an alkyne reagent (e.g., 1-ethynyl-3,5-dimethoxybenzene) with prolonged stirring.
  • Extraction with ethyl acetate, drying, and solvent removal.
  • Purification via flash column chromatography (70:30 ethyl acetate:hexane). Characterization by 1^1H NMR, 13^13C NMR, TLC, and HRMS ensures product integrity .

Q. How to characterize 4-bromo-1H-indole-1-ethanamine using spectroscopic methods?

  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., indole NH, ethanamine CH2_2), while 13^13C NMR confirms carbon frameworks and bromine substitution.
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]+^+ vs. calculated).
  • TLC : Monitors reaction progress (e.g., Rf_f = 0.30 in 70:30 ethyl acetate:hexane).
  • X-ray crystallography (advanced): Resolves structural ambiguities using programs like SHELXL or OLEX2 .

Q. What safety precautions are necessary when handling brominated indole derivatives?

Brominated compounds (e.g., 4-bromo benzonitrile) require:

  • Ventilation : Use fume hoods to avoid vapor inhalation.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers, away from oxidizers and bases.
  • Emergency protocols : Immediate washing for skin/eye contact and medical attention for ingestion (LD50_{50} data for analogs: 237 mg/kg in mice) .

Advanced Research Questions

Q. How to optimize Cu-catalyzed azide-alkyne cycloaddition for substituent introduction on the indole core?

  • Catalyst loading : Adjust CuI concentration (e.g., 1.0 g in ) to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while PEG-400 improves regioselectivity.
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Post-reaction processing : Optimize extraction (e.g., aqueous workup) and column chromatography conditions to isolate high-purity products .

Q. How to resolve crystallographic ambiguities in 4-bromo-1H-indole-1-ethanamine derivatives using SHELXL?

  • Data refinement : Use SHELXL for high-resolution datasets. Input .hkl files and refine anisotropic displacement parameters.
  • Twinning analysis : Employ TWIN/BASF commands in SHELXL for twinned crystals (common in brominated compounds).
  • Validation tools : Check Rint_{\text{int}} and completeness (>95% recommended). Cross-validate with OLEX2 for hydrogen bonding and packing analysis .

Q. How to analyze contradictory data between NMR and mass spectrometry results?

  • Impurity identification : Compare HRMS peaks with theoretical isotopes (e.g., 79^{79}Br vs. 81^{81}Br).
  • Dynamic effects : Assess NMR line broadening due to bromine’s quadrupolar moment. Use 1^1H-13^13C HSQC/HMBC to resolve overlapping signals.
  • Alternative techniques : X-ray crystallography or IR spectroscopy can confirm functional groups if NMR/MS discrepancies persist .

Methodological Tables

Q. Table 1. Key Parameters for CuAAC Optimization

ParameterOptimal RangeImpact on Reaction
CuI Loading10-20 mol%↑ Yield, risk of byproducts
Reaction Time12-24 hComplete conversion
Solvent SystemPEG-400:DMF (2:1)↑ Solubility, regioselectivity

Q. Table 2. Crystallographic Refinement Metrics

MetricTarget ValueTool/Software
R1_1 (I > 2σ(I))< 0.05SHELXL
Completeness> 95%OLEX2
Twinning FractionBASF < 0.5TWIN Command in SHELXL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.